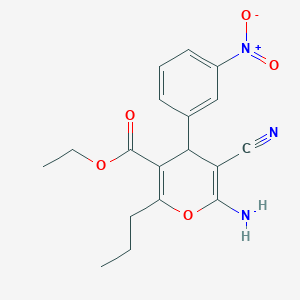
ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of various functional groups, including an amino group, a cyano group, a nitrophenyl group, and a carboxylate ester group
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the one-pot synthesis, which involves the condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound such as ethyl acetoacetate. The reaction is often catalyzed by a nanostructured catalyst like Na2CaP2O7 in a heterogeneous medium . This method offers good yields with minimal by-product formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include halides and alkoxides.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds, forming larger, more complex molecules.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research and drug discovery.
Medicine: Due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, it is studied for its therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group can interact with enzyme active sites, inhibiting their function. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-carboxylate: This compound has a phenyl group instead of a propyl group, which affects its chemical properties and reactivity.
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-methyl-4H-pyran-3-carboxylate: The presence of a methyl group instead of a propyl group results in different steric and electronic effects, influencing its behavior in chemical reactions.
Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-ethyl-4H-pyran-3-carboxylate: The ethyl group provides a balance between the steric effects of the methyl and propyl groups, offering unique properties for specific applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H19N3O5/c1-3-6-14-16(18(22)25-4-2)15(13(10-19)17(20)26-14)11-7-5-8-12(9-11)21(23)24/h5,7-9,15H,3-4,6,20H2,1-2H3 |
InChI Key |
FLNQDMJBAYNJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















